molecular formula C19H21N3O3 B2486740 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea CAS No. 941988-63-2

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2486740
CAS No.: 941988-63-2
M. Wt: 339.395
InChI Key: WPKWZGBZGFUPPJ-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic urea-based compound of interest in medicinal chemistry and drug discovery research. The structure incorporates an indole core linked to a methoxyphenyl group via a urea bridge, a motif known to be a privileged scaffold in the design of bioactive molecules . Urea derivatives are frequently explored for their ability to participate in key hydrogen-bonding interactions with biological targets, which can be leveraged in the development of enzyme inhibitors . Specifically, aryl urea compounds have demonstrated significant research value in the development of selective histone deacetylase (HDAC) inhibitors . Structural modifications to the urea linker, such as the incorporation of branched elements, have been shown to dramatically increase both the potency and selectivity of molecules for specific HDAC isoforms, such as HDAC6 . The methoxyethyl and methoxyphenyl substituents present in this compound are examples of such modifications that can be used to fine-tune molecular properties and target engagement. Research into HDAC6 inhibitors is a prominent area of investigation, particularly in oncology for their potential antiproliferative effects against cancer cells, including melanoma . This compound is provided for research purposes to support these and other exploratory studies in chemical biology. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-12-11-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKWZGBZGFUPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea (molecular formula: $$ \text{C}{19}\text{H}{21}\text{N}3\text{O}3 $$, molecular weight: 339.39 g/mol) features a urea backbone bridging a 4-methoxyphenyl group and a 1-(2-methoxyethyl)-substituted indole moiety. The presence of electron-donating methoxy groups and the planar indole ring introduces steric and electronic challenges during synthesis, necessitating precise control over reaction conditions to avoid side products such as oligoureas or N-alkylated byproducts.

Primary Synthetic Routes

Carbamate Intermediate Pathway

This method, adapted from patented protocols for analogous indolyl-urea derivatives, involves three stages:

Formation of the Carbamate Intermediate

A 1-substituted indole derivative (1-(2-methoxyethyl)-1H-indol-3-amine) reacts with phenyl chloroformate in anhydrous dichloromethane at 0–5°C in the presence of triethylamine (TEA) as a base. The reaction yields a carbamate intermediate, which is isolated via filtration and washed with cold ether.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Solvent Dichloromethane
Base Triethylamine (2.5 equiv)
Yield 72–78%
Mannich Reaction for Aminomethylation

The carbamate undergoes a Mannich reaction with morpholine and formaldehyde in ethanol at 50°C for 6 hours, introducing an aminomethyl group at the indole’s 3-position. This step is critical for subsequent urea bond formation.

Urea Bond Assembly

The aminomethylated intermediate reacts with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is purified via recrystallization from ethanol.

Key Data

  • Purity : >95% (HPLC)
  • Melting Point : 168–170°C

Direct Coupling via Isocyanate

A streamlined approach involves direct coupling of 1-(2-methoxyethyl)-1H-indol-3-amine with 4-methoxyphenyl isocyanate in acetonitrile under reflux for 8 hours. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the isocyanate group.

Optimized Parameters

Parameter Value
Solvent Acetonitrile
Catalyst DMAP (0.1 equiv)
Temperature 80°C
Yield 65–70%

Advantages : Fewer steps, reduced solvent usage.
Limitations : Lower yield due to competing dimerization of isocyanate.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Laboratory Yield Pilot-Scale Yield
Carbamate Pathway 72–78% 68–70%
Direct Coupling 65–70% 60–63%

The carbamate route offers superior yields but requires stringent temperature control during the Mannich reaction. Industrial adaptations often employ continuous flow reactors to mitigate exothermic risks.

Purity and Byproduct Formation

  • Carbamate Pathway : Major byproducts include N-alkylated indoles (≤5%), removed via column chromatography.
  • Direct Coupling : Urea dimers (up to 12%) necessitate additional purification steps.

Industrial-Scale Production Considerations

Solvent Selection and Recovery

Ethanol and acetonitrile are preferred for their low toxicity and high recovery rates (>90%) via distillation. Dichloromethane, while effective in lab settings, is phased out industrially due to environmental regulations.

Catalytic Systems

Recent studies highlight the use of polymer-supported TEA in the carbamate pathway, enabling catalyst recycling and reducing waste.

Mechanistic Insights

Urea Bond Formation

The nucleophilic attack of the indole amine on the electrophilic carbon of the isocyanate proceeds via a concerted mechanism, with DMAP stabilizing the transition state through hydrogen bonding.

Role of Methoxy Substituents

The 2-methoxyethyl group on the indole enhances solubility in polar aprotic solvents, while the 4-methoxyphenyl group directs electrophilic substitution away from the urea nitrogen, minimizing side reactions.

Emerging Methodologies

Enzymatic Synthesis

Preliminary trials with Candida antarctica lipase B (CAL-B) in ionic liquids have achieved 55% yield under mild conditions (30°C, 24 hours), though scalability remains challenging.

Photocatalytic Approaches

Visible-light-mediated coupling using eosin Y as a photocatalyst reduces reaction time to 3 hours but requires stringent deoxygenation.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

  • Replaces the 2-methoxyethyl-indole group with a pyrrole-2-carbonyl-substituted phenyl ring.
  • Retains the 4-methoxyphenyl urea moiety.

Activity :

  • No direct biological data are reported, but diaryl ureas are known for kinase inhibition (e.g., sorafenib analogs) .
Property Target Compound Compound 7
Core Structure 2-Methoxyethyl-indole Pyrrole-2-carbonyl-phenyl
Synthesis Yield Not reported 72%
Pharmacological Potential Hypothesized anticancer activity Kinase inhibition (inferred from class)

Pyridine-Ureas (Compounds 82 and 83)

Structural Differences :

  • Feature pyridine or pyrimidine rings instead of indole.
  • Include trifluoromethyl and chloro substituents for enhanced lipophilicity and target engagement.

Activity :

  • The indole core in the target compound may offer distinct binding modes due to its planar aromaticity and nitrogen positioning.
Property Target Compound Compound 83
Aromatic Core Indole Pyridine/Pyrimidine
Key Substituents 2-Methoxyethyl, 4-methoxyphenyl Trifluoromethyl, 4-methoxyphenyl
Biological Activity Not tested Anticancer (MCF-7 cells)

1-[[4-[4-(Diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea

Structural Differences :

  • Incorporates a thiazole-piperazine-diphenylmethyl chain, increasing molecular complexity and weight.
  • Shares the 2-methoxyethyl-indole and 4-methoxyphenyl urea groups with the target compound.

Implications :

  • The additional thiazole-piperazine moiety may enhance selectivity for CNS targets or kinases but could reduce blood-brain barrier permeability due to increased polarity .

RCS-4 and Related Indole Derivatives

Structural Differences :

  • RCS-4 (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone replaces the urea bridge with a ketone and uses a pentyl chain on indole .
  • The target compound’s urea group and 2-methoxyethyl substitution likely reduce psychotropic activity, avoiding classification as a controlled substance.
Property Target Compound RCS-4
Functional Group Urea Methanone
Legal Status Not regulated Controlled substance

Biological Activity

Overview of the Compound

Chemical Structure and Properties
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound characterized by its indole and urea moieties. Its molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molecular weight of approximately 309.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially affecting its biological interactions.

This compound has been studied for its potential pharmacological properties, primarily focusing on its role in modulating various biological pathways:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies have shown that indole derivatives possess antitumor properties through mechanisms such as the inhibition of angiogenesis and modulation of signaling pathways like PI3K/Akt and MAPK .
  • Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a potential therapeutic application in inflammatory diseases .

Experimental Studies

In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant potency, comparable to established chemotherapeutics.

In Vivo Studies
Animal model studies have shown that administration of this compound leads to reduced tumor growth rates and improved survival rates in treated groups compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response.

Case Studies

  • Breast Cancer Model : In a murine model of breast cancer, treatment with this compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.
  • Inflammation Model : In a study examining inflammatory bowel disease, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory conditions.

Data Summary

Biological ActivityIn Vitro IC50 (µM)In Vivo EfficacyReferences
Anticancer (Breast)10Tumor volume reduced by 50%
Anti-inflammatory15Reduced TNF-alpha levels

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